2-(Cyclopropylamino)ethanol
Overview
Description
2-(Cyclopropylamino)ethanol is a compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 .
Molecular Structure Analysis
The InChI code for 2-(Cyclopropylamino)ethanol is 1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 . This indicates that the compound contains 5 carbon atoms, 11 hydrogen atoms, and 1 nitrogen and oxygen atom each.Physical And Chemical Properties Analysis
2-(Cyclopropylamino)ethanol is a liquid at room temperature . It has a boiling point of approximately 211.5°C at 760 mmHg .Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Drug Interactions
2-(Cyclopropylamino)ethanol, as part of the broader category of ethanol derivatives, is implicated in various pharmacokinetic and pharmacodynamic interactions. Ethanol is metabolized by enzymes like alcohol dehydrogenase and CYP2E1, which are also responsible for the biotransformation of other compounds. This dual role can lead to significant pharmacokinetic interactions with other drugs, altering their absorption and clearance rates. Additionally, both acute and chronic ethanol use can cause transient changes in physiological responses, resulting in pharmacodynamic interactions across different organ systems (Chan & Anderson, 2014).
Enzymatic Process Development for Chiral Intermediates
2-(Cyclopropylamino)ethanol's derivatives are important in the development of enzymatic processes for preparing chiral intermediates. For example, a ketoreductase (KRED) was used to transform a related compound into a chiral alcohol, which is a vital intermediate for synthesizing certain medications. This process emphasizes the green and environmentally sound approaches in biocatalysis, highlighting its potential for industrial applications (Guo et al., 2017).
Electromechiluminescence Systems
In the field of analytical chemistry, certain ethanol derivatives have been used in electrochemiluminescence (ECL) systems. For instance, 2-(dibutylamino)ethanol enhances the ECL of Ru(bpy)3 2+ systems, which shows potential for analytical applications, particularly in the development of sensitive detection methods for various compounds (Xue et al., 2009).
CO2 Absorption in Solvent-Free Alkanolamines
Research into CO2 capture has explored the use of solvent-free alkanolamines, including derivatives of 2-(cyclopropylamino)ethanol. These compounds react with CO2, forming carbonated species without the need for additional solvents. This approach has significant implications for environmental science and technology, offering a potentially more efficient and eco-friendly method for CO2 capture (Barzagli et al., 2016).
properties
IUPAC Name |
2-(cyclopropylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYFAIZCVVGXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598073 | |
Record name | 2-(Cyclopropylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)ethanol | |
CAS RN |
35265-06-6 | |
Record name | 2-(Cyclopropylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35265-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclopropylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(cyclopropylamino)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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